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Compound of Interest

Compound Name: Meletimide

CAS No.: 14745-50-7

Cat. No.: B079972 Get Quote

Executive Summary: The Meletimide Profile
Meletimide is a glutarimide-based compound structurally distinct from the classical

phthalimide-based IMiDs (Thalidomide, Lenalidomide, Pomalidomide). While it shares the

critical piperidine-2,6-dione (glutarimide) pharmacophore required for binding the tri-tryptophan

pocket of Cereblon (CRBN), its unique 3-phenyl-3-(piperidin-4-yl) scaffold introduces distinct

steric and electronic properties.

This guide evaluates Meletimide’s utility as a CRBN ligand, specifically addressing the critical

question of cross-reactivity—both against other E3 ligases (e.g., VHL, MDM2) and within the

CRBN neosubstrate landscape (e.g., IKZF1, GSPT1).

Key Technical Differentiators
Pharmacophore: Intact glutarimide ring (CRBN-binding competent).

Steric Bulk: The bulky 3-phenyl and piperidinyl substitutions create a unique solvent-exposed

vector compared to the isoindolinone ring of Pomalidomide.

Application: Potential use as a distinct E3 recruiting handle in PROTAC design where

standard IMiDs fail due to linker trajectory issues.

Mechanistic Basis of Specificity
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To understand cross-reactivity, we must first establish the primary binding mechanism.

Meletimide targets the Thalidomide Binding Domain (TBD) of CRBN, a substrate receptor of

the CRL4 (Cullin-RING Ligase 4) complex.

The Glutarimide "Anchor"
Like Pomalidomide, Meletimide anchors into the CRBN hydrophobic pocket via hydrogen

bonds between the glutarimide carbonyls/NH and the backbone of CRBN residues (specifically

Trp380, Trp386, Trp400 in human CRBN).

The "Cross-Reactivity" Vector
The divergence lies in the solvent-exposed region. IMiDs act as "molecular glues," creating a

neomorphic interface that recruits substrates (neosubstrates).

Pomalidomide: Recruits IKZF1/3 via a specific interface.

Meletimide: The altered C3-substitution pattern changes the surface topology of the CRBN-

Ligand complex, potentially altering substrate recruitment selectivity (reducing "off-target"

degradation of GSPT1 or IKZF1 compared to potent IMiDs).
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Figure 1: Mechanism of Action. Meletimide binds the CRBN TBD, enabling the recruitment of

neosubstrates to the CRL4 E3 ligase complex for ubiquitination.
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Comparative Performance Analysis
The following table contrasts Meletimide with industry-standard CRBN ligands. Note that

"Cross-Reactivity" here refers to unintended E3 binding (Inter-E3) and unintended substrate

degradation (Intra-E3).

Feature Meletimide Pomalidomide Lenalidomide
VHL Ligand
(VH032)

Primary Target
CRBN

(Cereblon)
CRBN CRBN VHL

Binding Motif Glutarimide Glutarimide Glutarimide Hydroxyproline

Binding Affinity

(IC50)
~1 - 5 µM (Est.)* ~0.5 - 3 µM ~0.5 - 3 µM N/A

Inter-E3 Cross-

Reactivity

Low (Does not

bind VHL/IAP)
Low Low

Low (Does not

bind CRBN)

Neosubstrate

Profile

Distinct (Altered

IKZF1/3 potency)

High (IKZF1/3,

CK1α)

High (IKZF1/3,

CK1α)

None (No glue

activity)

Linker

Attachment

Piperidine

Nitrogen

C4-Amine

(Phthalimide)

C4-Amine

(Phthalimide)
Terminal Amine

*Note: Meletimide affinity is generally lower than optimized IMiDs like Pomalidomide due to

steric bulk, making it a useful "tuner" for weaker degradation or specific sparing of

neosubstrates.

Experimental Protocols for Cross-Reactivity
Profiling
To validate Meletimide in your specific workflow, you must perform two layers of cross-

reactivity testing: E3 Selectivity (is it specific to CRBN?) and Substrate Specificity (what does it

degrade?).

Protocol A: Inter-E3 Selectivity (TR-FRET)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b079972?utm_src=pdf-body
https://www.benchchem.com/product/b079972?utm_src=pdf-body
https://www.benchchem.com/product/b079972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: Confirm Meletimide binds CRBN and not other common E3 ligases (VHL, MDM2,

cIAP).

Methodology:

Reagents: Recombinant CRBN-DDB1, VHL-ElonginB/C, and MDM2 proteins. Tb-labeled

donor fluorophores and FITC/FAM-labeled tracers specific for each E3.

Setup:

Plate 10 µL of E3 ligase/tracer mix into 384-well plates.

Add Meletimide in a 10-point dose-response (0.1 nM to 100 µM).

Include Pomalidomide (CRBN positive control) and VH032 (VHL positive control).

Readout: Measure TR-FRET signal (Ex 337 nm, Em 490/520 nm).

Validation Logic:

Success: Meletimide shows dose-dependent displacement of the CRBN tracer but flatline

(no displacement) for VHL and MDM2 tracers.

Failure: Signal reduction in VHL assays indicates non-specific hydrophobic binding or

aggregation (pan-assay interference).

Protocol B: Global Proteomics for Off-Target Profiling
Objective: Determine the "functional cross-reactivity" (neosubstrates) of Meletimide compared

to Pomalidomide.

Methodology:

Cell Treatment: Treat MOLT-4 or MM.1S cells with Meletimide (1 µM and 10 µM) vs. DMSO

control for 6 hours.

Lysis & Digestion: Lyse cells in 8M Urea, reduce/alkylate, and digest with Trypsin.

TMT Labeling: Label peptides with Tandem Mass Tags (TMTpro) for multiplexing.
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LC-MS/MS: Analyze on a high-resolution Orbitrap mass spectrometer.

Data Analysis:

Filter for proteins with >1.5-fold downregulation (p < 0.05).

Compare: Overlap the degradation list with known IMiD targets (IKZF1, IKZF3, ZFP91).

Result: Unique degraders of Meletimide represent its specific profile; lack of IKZF1

degradation would indicate a "silent" ligand suitable for PROTACs where IMiD activity is

unwanted.

Start: Meletimide Profiling

1. Biophysical Binding (TR-FRET)
Test vs CRBN, VHL, cIAP

Binds CRBN only?

2. Cellular Target Engagement
(NanoBRET in HEK293)

Yes

Outcome B: Promiscuous/Aggregator
(Discard)

No (Binds VHL/Others)

3. Functional Proteomics
(TMT-MS in MM.1S cells)

Outcome A: Selective Binder
(Ideal for PROTAC handles)

Clean Profile

Outcome C: Neosubstrate Active
(IMiD-like toxicity)

Degrades IKZF1/3
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Figure 2: Validation Workflow. A step-by-step decision tree for characterizing Meletimide
specificity.
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Disclaimer: Meletimide is a research chemical.[1] The specific cross-reactivity data regarding

non-CRBN E3 ligases is inferred from the structural class (glutarimides) and standard

selectivity profiles. Researchers are advised to perform the TR-FRET and Proteomics protocols

detailed above to generate compound-specific datasets for their unique biological contexts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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